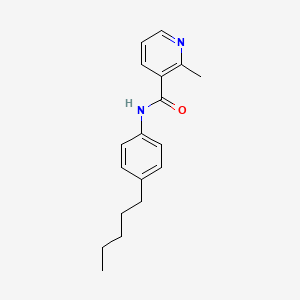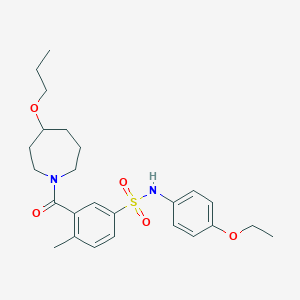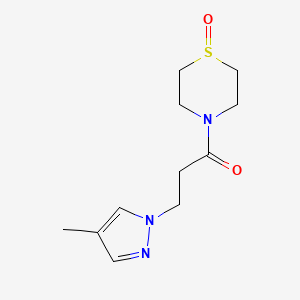![molecular formula C14H19N3O3S B6963902 [1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea](/img/structure/B6963902.png)
[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea: is a compound that belongs to the class of thiazinanone derivatives. These compounds are known for their significant role in pharmaceutical chemistry due to their diverse biological activities, including antibacterial, antifungal, antitumor, and antimalarial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea typically involves a multicomponent condensation or a two-step process. One common method involves the reaction between an amine, a mercapto acid, and a carbonyl compound . For instance, the reaction between (4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol in the presence of triethyl amine as a catalyst has been used to synthesize similar thiazinanone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: [1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential to form various derivatives .
Biology and Medicine: This compound has shown promise in biological and medicinal research. It exhibits antibacterial activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and has potential antitumor properties . It is also being explored for its antifungal and antimalarial activities .
Industry: In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for further research and development.
Mecanismo De Acción
The mechanism of action of [1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s antitumor effects may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
3-(3-(6-Chloro-2-methoxyacridin-9-ylamino)propyl)-2-(thiophen-2-yl)-1,3-thiazinan-4-one: Exhibits activity against various cancer cell types.
3-Alkyl-2-aryl-1,3-thiazinan-4-ones: Known for their inhibition activity against cyclooxygenase-2 (COX-2).
3-Pyridin-2-ylmethyl-1,3-thiazinan-4-ones: Display antioxidant activities.
Uniqueness: What sets [1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea apart is its broad spectrum of biological activities, making it a versatile compound for various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .
Propiedades
IUPAC Name |
[1-oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c15-14(19)16-12(10-11-4-2-1-3-5-11)13(18)17-6-8-21(20)9-7-17/h1-5,12H,6-10H2,(H3,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGFYNONGQFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)C(CC2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B6963827.png)
![N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963829.png)

![N-ethyl-N-(2-ethylbutyl)-3-methylimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6963846.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine](/img/structure/B6963847.png)
![4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline](/img/structure/B6963860.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6963867.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6963871.png)
![N,N-dimethyl-5-[[(2-oxopiperidin-3-yl)carbamoylamino]methyl]oxolane-2-carboxamide](/img/structure/B6963879.png)



![3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B6963909.png)
![1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine](/img/structure/B6963912.png)
